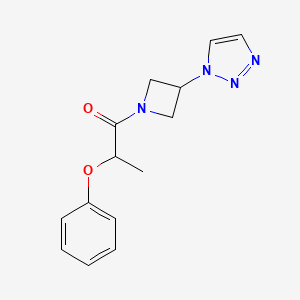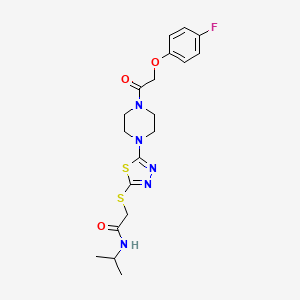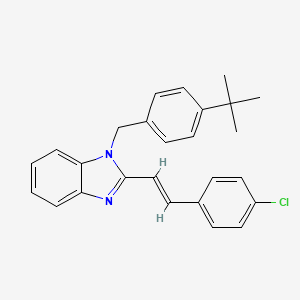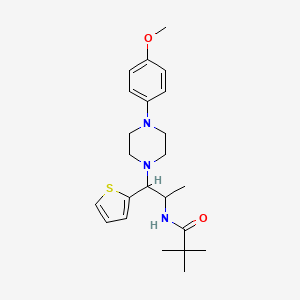![molecular formula C20H16F3NO4 B2706113 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide CAS No. 2097884-12-1](/img/structure/B2706113.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that features a furan ring, a phenyl group, and a trifluoromethoxy benzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide Similar compounds have been reported to target various cellular components, such as proteins involved in cell cycle regulation .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of This compound Related compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a furan ring, known for its potent analgesic effects.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are widely used in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is unique due to its combination of a furan ring, a phenyl group, and a trifluoromethoxy benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)24-12-17(25)13-3-5-14(6-4-13)18-2-1-11-27-18/h1-11,17,25H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFQZHXSSQDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2706033.png)



![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)


![N'-cyclopentyl-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2706046.png)

![3-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-1lambda6-thiolane-1,1-dione](/img/structure/B2706048.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)

